2-Amino-5-oxohexanoic acid hydrochloride
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Overview
Description
2-Amino-5-oxohexanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of 2-amino-5-oxohexanoic acid, which is a non-proteinogenic alpha-amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxohexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-5-oxohexanoic acid.
Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
The reaction conditions for the synthesis of 2-amino-5-oxohexanoic acid involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-oxohexanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 2-amino-5-oxohexanoic acid derivatives.
Reduction: Formation of 2-amino-5-hydroxyhexanoic acid.
Substitution: Formation of N-substituted derivatives of 2-amino-5-oxohexanoic acid.
Scientific Research Applications
2-Amino-5-oxohexanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in biosynthetic processes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-amino-5-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-oxohexanoic acid: The free acid form of the compound.
2-Amino-5-hydroxyhexanoic acid: A reduced derivative.
N-substituted derivatives: Various N-substituted analogs.
Uniqueness
2-Amino-5-oxohexanoic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form.
Properties
IUPAC Name |
2-amino-5-oxohexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNJDNWRUMSAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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